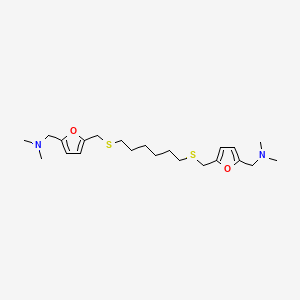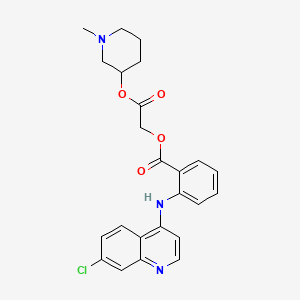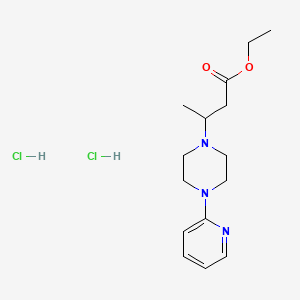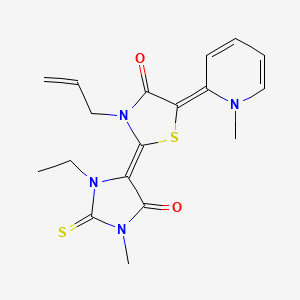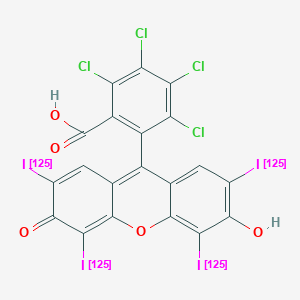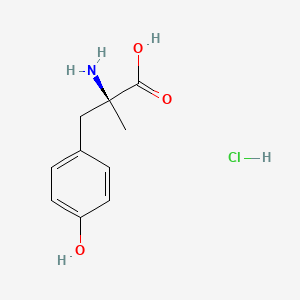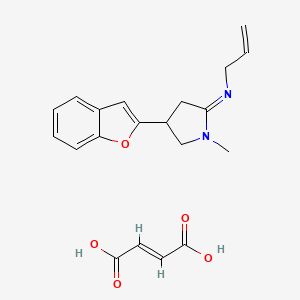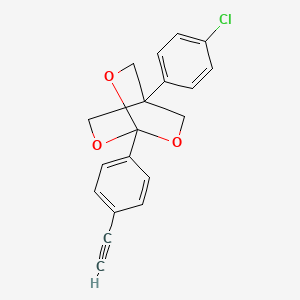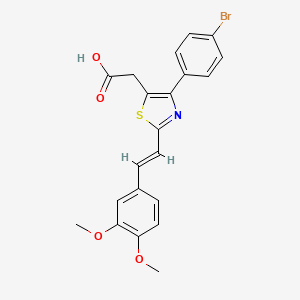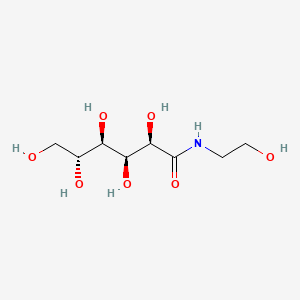
D-Gluconamide, N-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Gluconamide, N-(2-hydroxyethyl)- is a compound derived from gluconic acid and ethanolamine. It belongs to the class of aldonamides, which are carbohydrate-based molecules. These compounds are known for their synthetic versatility and environmentally friendly nature. D-Gluconamide, N-(2-hydroxyethyl)- has useful physical properties, such as surfactancy, making it suitable for various applications in personal care, dental, detergent, and cosmetic areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Gluconamide, N-(2-hydroxyethyl)- typically involves the reaction of gluconic acid or its lactone with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structures of the synthesized compounds are confirmed using elemental analysis and 1H-NMR spectroscopy .
Industrial Production Methods: Industrial production methods for D-Gluconamide, N-(2-hydroxyethyl)- involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of appropriate catalysts and reaction conditions is crucial for the successful industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: D-Gluconamide, N-(2-hydroxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of D-Gluconamide, N-(2-hydroxyethyl)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of D-Gluconamide, N-(2-hydroxyethyl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gluconic acid derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
D-Gluconamide, N-(2-hydroxyethyl)- has a wide range of scientific research applications In chemistry, it is used as a surfactant and emulsifying agent In biology, it is employed in studies involving carbohydrate-based molecules and their interactions with other biomoleculesIn industry, it is used in the production of personal care products, detergents, and cosmetics .
Mecanismo De Acción
The mechanism of action of D-Gluconamide, N-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects through hydrogen bonding and other non-covalent interactions with biomolecules. These interactions influence the physical and chemical properties of the compound, making it effective in various applications .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to D-Gluconamide, N-(2-hydroxyethyl)- include N-alkyl-N-(2-hydroxyethyl)gluconamides and N-alkyl-N-(2-hydroxyethyl)glucoheptonamides. These compounds share similar structural features and physical properties .
Uniqueness: D-Gluconamide, N-(2-hydroxyethyl)- is unique due to its specific combination of gluconic acid and ethanolamine, which imparts distinct physical and chemical properties. Its ability to form stable hydrogen bonds and its surfactant properties make it particularly useful in various applications .
Propiedades
Número CAS |
5438-31-3 |
|---|---|
Fórmula molecular |
C8H17NO7 |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(2-hydroxyethyl)hexanamide |
InChI |
InChI=1S/C8H17NO7/c10-2-1-9-8(16)7(15)6(14)5(13)4(12)3-11/h4-7,10-15H,1-3H2,(H,9,16)/t4-,5-,6+,7-/m1/s1 |
Clave InChI |
DTMUKVUZNZJFNO-MVIOUDGNSA-N |
SMILES isomérico |
C(CO)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
C(CO)NC(=O)C(C(C(C(CO)O)O)O)O |
Descripción física |
White, crystalline powder; Cooked brown and roasted aroma |
Solubilidad |
Very soluble in water; insoluble in pentane Slightly soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


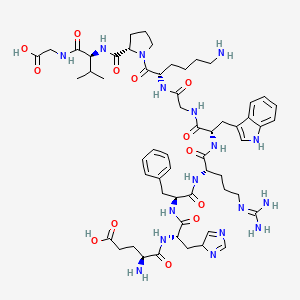
![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)

